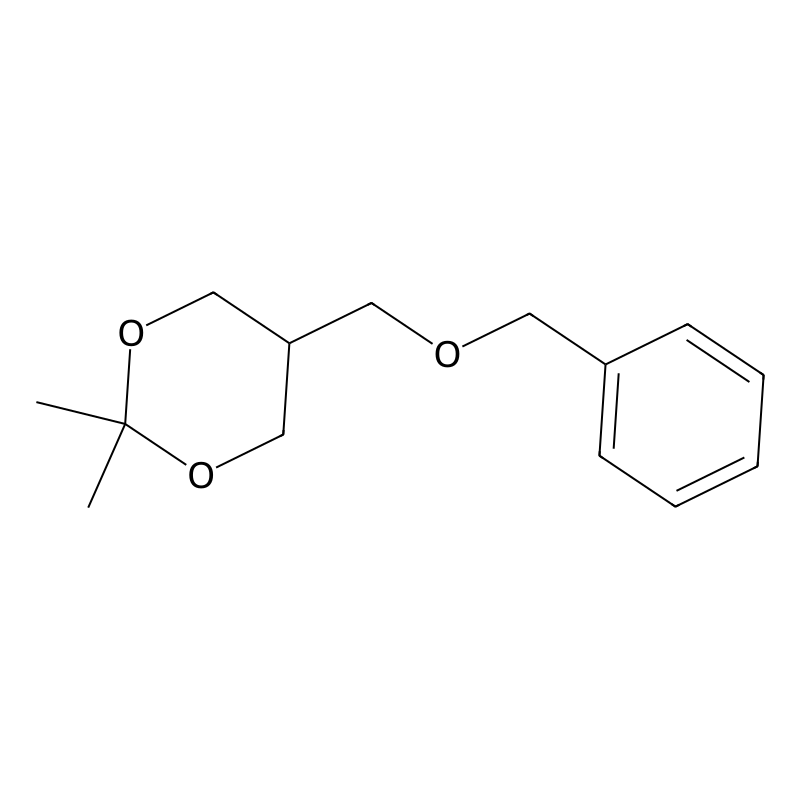

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: The presence of a benzyloxymethyl ether group suggests this compound could potentially act as a chemical intermediate in organic synthesis. The benzyloxymethyl group is a common protecting group for alcohols, allowing for further manipulation of the molecule while preventing unwanted reactions at the hydroxyl group. However, there is no scientific literature readily available detailing specific uses of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane in this context.

- Database Listings: Some chemical databases list 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane, but do not provide detailed information on its applications PubChem: .

- Commercial Availability: There are a few commercial suppliers of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane, but the product descriptions typically do not elaborate on its intended uses example supplier: .

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by its unique structural features, including a dioxane ring and a benzyloxy group. Its molecular formula is , and it has a molecular weight of approximately 236.31 g/mol. The compound features two methyl groups at the 2-position of the dioxane ring, contributing to its stability and potential hydrophobic characteristics. The benzyloxy group enhances its solubility in organic solvents and may influence its reactivity in various chemical processes .

- Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under appropriate conditions.

- Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger organic molecules.

These reactions are essential for synthesizing derivatives or related compounds that may have enhanced biological or chemical properties .

Several synthetic routes can be employed to prepare 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane:

- Starting Materials: The synthesis typically begins with commercially available precursors such as 2,2-dimethyl-1,3-dioxane and benzyl alcohol.

- Reaction Conditions:

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and yield.

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development.

- Chemical Synthesis: Its reactivity makes it useful in synthesizing more complex organic molecules.

- Material Science: The compound may find applications in developing polymers or other materials due to its structural properties.

Research into these applications could uncover new uses and enhance existing technologies .

Such studies are crucial for assessing safety and efficacy in potential applications .

Several compounds share structural similarities with 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Benzyloxy-2,2-dimethyl-1,3-dioxane | Structure | Similar dioxane structure but different substitution pattern. |

| 5-Diazo-2,2-dimethyl-1,3-dioxane | Structure | Contains a diazo group which may alter reactivity significantly. |

| 6-Methyl-2,2-dimethyl-1,3-dioxane | Structure | Lacks the benzyloxy group; simpler structure may lead to different properties. |

Uniqueness

The uniqueness of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane lies in its specific combination of a benzyloxy substituent on a dioxane ring along with two methyl groups at the 2-position. This configuration potentially enhances both hydrophobicity and reactivity compared to similar compounds without these modifications .